Molecular Weight and Linker Length: PEG1 (372.38 Da) Occupies a Defined Intermediate Space Between Alkyl-C3 (342.35 Da) and PEG2 (416.43 Da) Analogs
Lenalidomide 4'-PEG1-azide has a molecular weight of 372.38 g/mol (C₁₇H₂₀N₆O₄), positioning it as an intermediate-size building block between the fully alkyl Lenalidomide 4'-alkyl-C3-azide (Compound 4a; 342.35 g/mol; C₁₆H₁₈N₆O₃) and the longer Lenalidomide 4'-PEG2-azide (416.43 g/mol; C₁₉H₂₄N₆O₅) . The PEG1 spacer contributes one ethylene glycol unit (approximately 4–5 atom extension) versus the PEG2 variant's two ethylene glycol units (approximately 7–8 atom extension), and introduces a hydrogen-bond-accepting ether oxygen absent in the all-carbon alkyl linker, which modulates both aqueous solubility and conformational flexibility .
| Evidence Dimension | Molecular weight and linker spacer length |
|---|---|
| Target Compound Data | MW 372.38 g/mol; 1 PEG unit; C₁₇H₂₀N₆O₄; 8 rotatable bonds; HBA count 7 |
| Comparator Or Baseline | Lenalidomide 4'-PEG2-azide: MW 416.43 g/mol, 2 PEG units, C₁₉H₂₄N₆O₅; Lenalidomide 4'-alkyl-C3-azide: MW 342.35 g/mol, 0 PEG units, C₁₆H₁₈N₆O₃ |
| Quantified Difference | ΔMW: +74.08 vs alkyl-C3; –44.05 vs PEG2. PEG1 introduces one ether oxygen vs zero in alkyl linker; one fewer ether oxygen vs PEG2. |
| Conditions | Calculated from molecular formulas; physicochemical properties reported across MedChemExpress, InvivoChem, and Tocris product datasheets |
Why This Matters
Linker length directly influences PROTAC ternary complex geometry and degradation efficiency; the PEG1 spacer provides a distinct spatial reach that cannot be replicated by either the shorter alkyl-only or longer PEG2 variants without altering the degrader's pharmacological profile.
